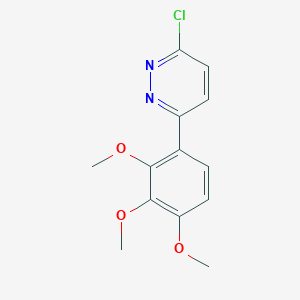![molecular formula C13H14N2O2 B1415341 4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine CAS No. 2197063-23-1](/img/structure/B1415341.png)
4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine
Übersicht
Beschreibung
4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine (also known as 4-OPM) is an organic compound belonging to the morpholine family of compounds. It is a versatile molecule with a wide range of applications in scientific research, due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a water-soluble neurokinin-1 (h-NK(1)) receptor antagonist that exhibits high affinity and oral activity. This compound demonstrates efficacy in pre-clinical tests for emesis and depression, indicating its potential therapeutic applications in these areas (Harrison et al., 2001).
Synthesis and Reactivity : Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles, including derivatives of 4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine. These compounds showed interesting chemical reactivity, such as forming different products when reacted with hydrazine hydrate (Chumachenko et al., 2014).
Chemical Interactions and Derivatives : Another study by Chumachenko et al. (2014) involved the interaction of similar morpholine-oxazole derivatives with hydrazine hydrate, leading to the formation of various recyclization products. This study highlights the compound's versatility in synthesizing diverse chemical structures (Chumachenko et al., 2014).
Biological Activity : A 2019 study by Mamatha S.V et al. synthesized a related compound and assessed its biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein. This suggests potential applications in treating various diseases (Mamatha S.V et al., 2019).
Antimicrobial Properties : Bayrak et al. (2012) and Temiz‐Arpacı et al. (2005) both explored the antimicrobial properties of compounds containing the morpholine moiety. Their studies demonstrate that these compounds, including derivatives of this compound, exhibit a broad spectrum of activity against various microorganisms (Bayrak et al., 2012); (Temiz‐Arpacı et al., 2005).
Cancer Research Applications : Wang et al. (2016) discussed the synthesis of a derivative of this compound as an intermediate in developing anticancer drugs, indicating its relevance in cancer research and therapy (Wang et al., 2016).
Eigenschaften
IUPAC Name |
4-[3-(1,3-oxazol-5-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-11(13-9-14-10-17-13)8-12(3-1)15-4-6-16-7-5-15/h1-3,8-10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRQHCLUVRRCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287846 | |
| Record name | Morpholine, 4-[3-(5-oxazolyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2197063-23-1 | |
| Record name | Morpholine, 4-[3-(5-oxazolyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197063-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[3-(5-oxazolyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



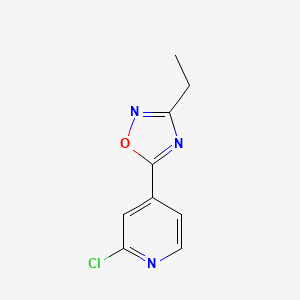
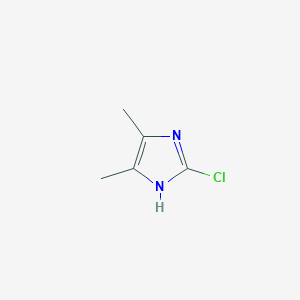
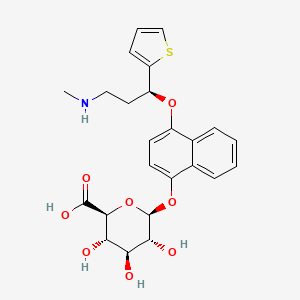
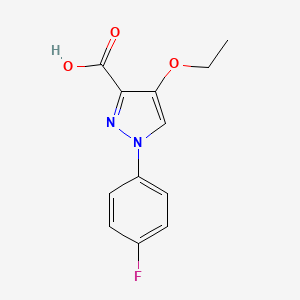
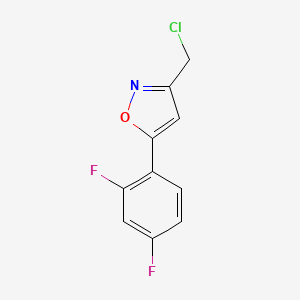
![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
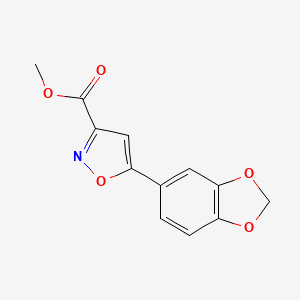
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
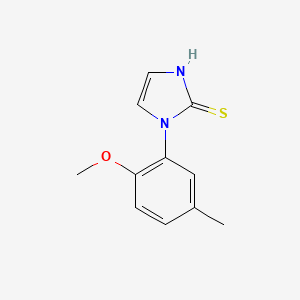
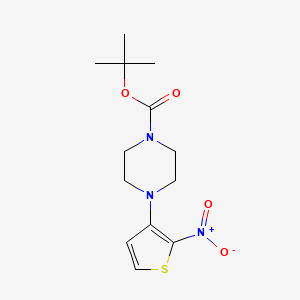
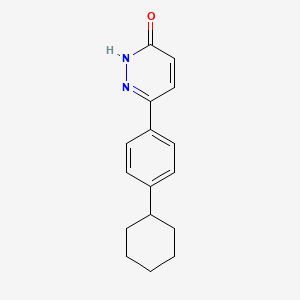
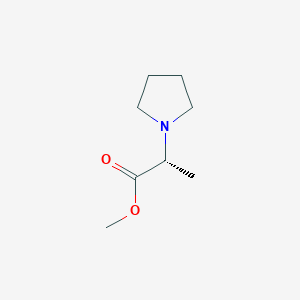
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)
